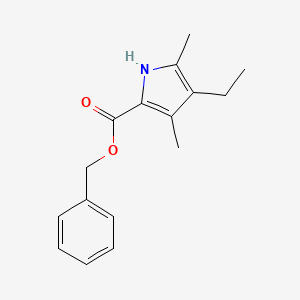

Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-4-14-11(2)15(17-12(14)3)16(18)19-10-13-8-6-5-7-9-13/h5-9,17H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVVEVXUDZVUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1925-61-7 | |

| Record name | Benzyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Substituents: The ethyl and dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

Esterification: The carboxylate group is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Reduction: Formation of benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-methanol.

Substitution: Various halogenated derivatives of the pyrrole ring.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with various electrophiles. Recent studies have shown that pyrrole derivatives can undergo transformations such as reduction and acylation, leading to diverse functionalized products. For example, one study demonstrated the reduction of thionoester pyrroles to formyl pyrroles, showcasing the versatility of pyrrole derivatives in organic synthesis .

Medicinal Chemistry Applications

This compound has garnered attention for its potential applications in medicinal chemistry:

- Anticancer Activity : Pyrrole derivatives have been investigated for their ability to inhibit tumor growth. The structural features of this compound may contribute to its efficacy against specific cancer cell lines.

- Antimicrobial Properties : Compounds containing pyrrole moieties have shown promising antimicrobial activity. The unique electronic properties of this compound could enhance its effectiveness against resistant bacterial strains.

- Neuroprotective Effects : Research indicates that certain pyrrole derivatives may exhibit neuroprotective properties. The ability of this compound to modulate neurotransmitter systems could be explored for therapeutic applications in neurodegenerative diseases.

Materials Science Applications

In addition to medicinal chemistry, this compound may find applications in materials science:

- Polymer Chemistry : The compound can serve as a building block for the synthesis of functional polymers. Its reactivity can be exploited to create materials with tailored properties for use in coatings or adhesives.

- Organic Electronics : Due to its electronic properties, this compound may be utilized in organic semiconductor applications. Its incorporation into organic photovoltaic devices could enhance charge transport and overall efficiency.

Case Studies

Several studies have highlighted the utility of this compound and related compounds:

Mechanism of Action

The mechanism of action of Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Key Structural Features :

- Pyrrole core : Provides aromaticity and sites for functionalization.

- Benzyl ester group : Enhances lipophilicity and influences reactivity.

- Ethyl and methyl substituents : Modulate steric and electronic properties.

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole Carboxylates

The biological and physicochemical properties of pyrrole carboxylates are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility : The benzyl ester group in the target compound increases hydrophobicity compared to ethyl esters (e.g., Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) .

- Reactivity : Bromopropyl and acetyl substituents (e.g., in compounds from and ) introduce sites for nucleophilic substitution or condensation, unlike the inert ethyl group.

- Thermodynamic Stability : Quantum chemical studies on hydrazone-modified pyrroles (e.g., ) reveal exothermic dimerization via hydrogen bonding, a feature absent in the target compound.

Electronic and Spectroscopic Differences

- DFT Analysis : Compounds with electron-withdrawing groups (e.g., acetyl, nitro) exhibit reduced HOMO-LUMO gaps compared to alkyl-substituted derivatives, as shown in hydrazone-linked pyrroles .

- NMR Shifts : The 4-ethyl group in the target compound causes upfield shifts in $ ^1H $ NMR spectra relative to bromo- or acetyl-substituted analogs .

Biological Activity

Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO2, with a molecular weight of approximately 231.29 g/mol. The structure comprises a pyrrole ring substituted with an ethyl group at the 4-position and two methyl groups at the 3 and 5 positions, along with a benzyl group and a carboxylate ester functional group. This configuration enhances its lipophilicity and bioavailability compared to simpler analogs.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. One significant target is dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for the de novo synthesis of pyrimidines. Inhibiting DHODH disrupts the proliferation of certain pathogens, including malaria parasites, making this compound a candidate for antimalarial drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. For example:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Benzyl 4-ethyl-3,5-dimethyl... | 12.5 | Staphylococcus aureus |

| Ethyl 4-(4-ethoxybenzyl)-3,5... | 3.125 | Escherichia coli |

These values suggest that the compound can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antimalarial Activity

The compound has shown promise in inhibiting DHODH activity in vitro. Studies have reported IC50 values that indicate effective inhibition:

| Study Reference | IC50 (μM) | Target Enzyme |

|---|---|---|

| 0.25 | Dihydroorotate Dehydrogenase |

This inhibition is critical for developing new antimalarial agents as it targets the metabolic pathways essential for the survival and replication of malaria parasites.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimalarial Efficacy : A study highlighted the compound's ability to inhibit DHODH effectively, leading to reduced proliferation of Plasmodium falciparum in vitro.

- Antibacterial Properties : Research demonstrated that derivatives showed varying degrees of antibacterial activity against both Staphylococcus aureus and Escherichia coli, with some derivatives outperforming traditional antibiotics .

- Cytotoxicity : Further investigations into cytotoxic effects revealed that certain concentrations could induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves halogenation, esterification, and condensation reactions. For example, analogous pyrrole derivatives (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) are synthesized via Knorr-type reactions using acetylacetone and ethyl oximinoacetoacetate . For benzyl ester variants, bromopropyl intermediates (e.g., benzyl 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) can be prepared using CBr₄ and PPh₃ in anhydrous CH₂Cl₂, followed by purification via silica chromatography . Reaction optimization may require adjusting stoichiometry or catalysts (e.g., p-toluenesulfonic acid for condensation steps) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and ester linkages. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate exhibits characteristic peaks for methyl (δ 1.3–2.5 ppm) and carbonyl (δ 160–170 ppm) groups . X-ray crystallography resolves hydrogen-bonding networks and molecular packing, as seen in similar pyrroles forming dimers via N–H···O interactions . Mass spectrometry (e.g., ESI-MS) confirms molecular weight (exact mass: 195.1259 for ethyl analogs) .

Q. What purification techniques are effective for this compound?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted intermediates . Distillation under reduced pressure may isolate volatile byproducts. Recrystallization from methanol or ethanol improves purity, as demonstrated for ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this pyrrole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) quantify frontier molecular orbitals. For ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, the HOMO-LUMO gap correlates with charge-transfer interactions in biological systems . Exact exchange functionals (e.g., Becke’s hybrid method) improve accuracy for thermochemical properties (average deviation: ±2.4 kcal/mol) .

Q. What intermolecular interactions dominate in the solid-state structure?

- Methodological Answer : Hydrogen bonding and π-stacking are critical. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate forms dimers via N–H···O=C bonds (distance: ~2.8 Å) and stacks with interplanar distances of ~5 Å . AIM (Atoms in Molecules) analysis identifies bond critical points and electron density distributions for interaction strength quantification .

Q. How can spectroscopic data resolve contradictions in substituent positioning?

- Methodological Answer : ²D NMR (COSY, NOESY) distinguishes between 3,5-dimethyl and 4-ethyl groups. For benzyl analogs, coupling constants (J = 2–4 Hz for pyrrolic protons) and NOE correlations clarify spatial arrangements . IR spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Q. What role does this compound play in drug discovery pipelines?

- Methodological Answer : Pyrrole derivatives are scaffolds for tubulin inhibitors and photosensitizers. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives exhibit anti-tumor activity by disrupting microtubule assembly . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like β-tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.